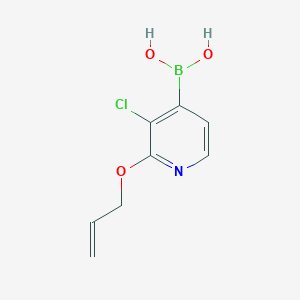

(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid is a boronic acid derivative. Boronic acids are known for their ability to form reversible covalent bonds with diols, which leads to their utility in various sensing applications . The compound has a molecular weight of 213.43 .

Synthesis Analysis

While specific synthesis methods for(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid were not found, boronic acids can be synthesized through various methods. For instance, the catalytic protodeboronation of alkyl boronic esters has been reported . Molecular Structure Analysis

The molecular structure of(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid involves a boronic acid moiety attached to a pyridine ring, which is further substituted with an allyloxy group and a chlorine atom . Chemical Reactions Analysis

Boronic acids, including(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid, can participate in various chemical reactions. They are known for their ability to form reversible covalent bonds with diols, which has been exploited in various organic reactions . Physical And Chemical Properties Analysis

The compound(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid has a molecular weight of 213.43 . More specific physical and chemical properties were not found in the search results.

科学的研究の応用

Sensing Applications

Boronic acids: are known for their ability to form reversible covalent complexes with diols and other Lewis bases, which makes them ideal for use in sensing applications . This property is particularly useful in the development of sensors for detecting sugars and other biological analytes. The compound could be used to create sensors that detect glucose levels in blood, which would be invaluable for monitoring diabetic conditions.

Biological Labelling and Protein Manipulation

The interaction of boronic acids with diols is also exploited in biological labelling and protein manipulation . This compound could be used to label proteins with fluorescent tags or other markers, allowing for the visualization and tracking of proteins in various biological processes. Additionally, it could be used to modify proteins, potentially altering their function or stability.

Therapeutic Development

Boronic acids have been utilized in the development of therapeutics . The specific interactions with biological molecules make them suitable candidates for drug design. For example, they can be used to inhibit enzymes by mimicking the transition state of the enzyme’s substrate. This compound could contribute to the design of new drugs that target specific enzymes related to diseases.

Separation Technologies

Due to their selective binding properties, boronic acids can be used in separation technologies . They can be incorporated into chromatography media to selectively bind and separate compounds such as glycoproteins or other diol-containing molecules. This application is crucial in both analytical and preparative biochemistry.

Material Science

In material science , boronic acids are used to create polymers and microparticles for various analytical methods . The compound could be used as a building block for creating smart materials that respond to environmental stimuli, such as changes in pH or the presence of specific analytes.

Catalysis

Boronic acids are also known for their role in catalysis . They can catalyze various organic reactions, including the functionalization of diols, carbohydrates, and epoxide ring-opening reactions. This compound could be used to develop new catalytic systems that are more efficient or selective.

作用機序

While the specific mechanism of action for (2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid was not found, boronic acids are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is key to their utility in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Safety and Hazards

While specific safety data for (2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid was not found, general safety measures for handling boronic acids include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

将来の方向性

Boronic acids, including (2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid, are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications . The exploration of novel chemistries using boron is expected to fuel emergent sciences .

特性

IUPAC Name |

(3-chloro-2-prop-2-enoxypyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BClNO3/c1-2-5-14-8-7(10)6(9(12)13)3-4-11-8/h2-4,12-13H,1,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPGUURWDPSOMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)OCC=C)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2951832.png)

![5-methyl-N,1-bis[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2951834.png)

![8-Bromo-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide](/img/structure/B2951835.png)

![1-[(2-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzoyl)quinolin-4-one](/img/structure/B2951838.png)

![N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2951840.png)

![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2951844.png)

![Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2951847.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2951848.png)

![N-[2-(2-methoxyphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B2951852.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2951854.png)